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molecular formula C7H5BrF3NO B1380525 2-Amino-4-bromo-5-(trifluoromethyl)phenol CAS No. 1613719-78-0

2-Amino-4-bromo-5-(trifluoromethyl)phenol

Cat. No. B1380525
M. Wt: 256.02 g/mol
InChI Key: DVKCTLMWDUGPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115151B2

Procedure details

To a mixture of zinc powder (16.23 g, 248 mmol) and ammonium chloride (13.28 g, 248 mmol) in MeOH (80 mL) was added 4-bromo-2-nitro-5-(trifluoromethyl)phenol (7.1 g, 24.8 mmol) and the reaction mixture was stirred overnight at ambient temperature. The reaction mixture was filtered and the filtrate was evaporated in vacuo. The residue was partitioned between EtOAc (100 mL) and water (300 mL). The organic phase was separated and washed with brine (30 mL), dried over Na2SO4, filtered and concentrated in vacuo to give 2-amino-4-bromo-5-(trifluoromethyl)phenol as a black oil (5.9 g, 93%), which was used in the next step without further purification. 1H NMR (DMSO-d6, 400 MHz): δ 9.89 (brs 1H), 6.98 (s, 1H), 6.92 (s, 1H), 5.53 (brs, 2H).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
13.28 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
16.23 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[Br:3][C:4]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][C:7]([OH:14])=[C:6]([N+:15]([O-])=O)[CH:5]=1>CO.[Zn]>[NH2:15][C:6]1[CH:5]=[C:4]([Br:3])[C:9]([C:10]([F:13])([F:11])[F:12])=[CH:8][C:7]=1[OH:14] |f:0.1|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1C(F)(F)F)O)[N+](=O)[O-]
Step Two
Name
Quantity
13.28 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
16.23 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc (100 mL) and water (300 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)Br)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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